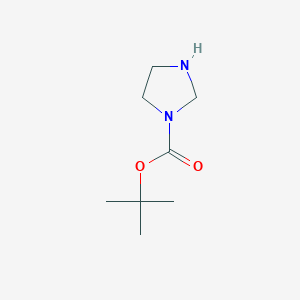

tert-Butyl imidazolidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl imidazolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-5-4-9-6-10/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROHOOQSDVUQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726282 | |

| Record name | tert-Butyl imidazolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916891-97-9 | |

| Record name | tert-Butyl imidazolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl imidazolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Synthetic Routes

The synthesis of TBIC typically involves:

- Formation of Imidazolidine : Reaction of ethylene diamine with formaldehyde.

- Esterification : Subsequent reaction with tert-butyl chloroformate under acidic conditions.

These methods allow for the efficient production of TBIC, which can be further modified for specific applications.

Organic Synthesis

TBIC serves as a crucial intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its ability to undergo multiple reactions, including oxidation, reduction, and substitution, enhances its utility in organic chemistry.

Medicinal Chemistry

In medicinal chemistry, TBIC has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies have shown that TBIC can inhibit efflux pumps in bacteria like Escherichia coli, enhancing the effectiveness of existing antibiotics such as pyridomycin. The minimum inhibitory concentration (MIC) was found to be greater than 250 μM, indicating its role as an adjuvant in antibiotic therapy .

- Enzyme Inhibition : TBIC has demonstrated the ability to inhibit specific enzymes involved in bacterial resistance mechanisms, particularly the AcrB efflux pump.

Biochemical Studies

TBIC is utilized in biochemical research to explore enzyme mechanisms and protein interactions. Its interactions can influence enzyme activity, making it a valuable tool for understanding biological processes.

Antimicrobial Efficacy Study

A study evaluated TBIC's effectiveness against resistant bacterial strains when used alongside established antibiotics. The results indicated a significant reduction in bacterial viability when combined with pyridomycin, suggesting its potential as an effective adjuvant in antibiotic therapy.

Toxicological Assessment

Toxicological studies on TBIC revealed no significant adverse effects at therapeutic doses, supporting its safety for potential clinical applications.

作用机制

The mechanism by which tert-butyl imidazolidine-1-carboxylate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, influencing their activity and function. The molecular targets and pathways involved vary based on the context of the research or industrial application.

相似化合物的比较

Key Differences:

- Imidazolidine (Target Compound) : A saturated five-membered ring with two nitrogen atoms. This structure enhances conformational rigidity compared to unsaturated analogs like imidazole.

- Azetidine Derivatives : Smaller four-membered rings (e.g., tert-butyl 3-formylazetidine-1-carboxylate, CAS 177947-96-5) exhibit higher ring strain, influencing reactivity and stability .

- Imidazo[4,5-b]pyridine Systems : Fused bicyclic structures (e.g., tert-butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate) introduce extended π-conjugation, which can enhance bioactivity and binding affinity in medicinal applications .

Substituent Effects and Functional Groups

Comparative Table:

Key Observations:

- Steric and Electronic Effects : The Boc group in all compounds provides steric protection, but its position (e.g., N1 in imidazolidine vs. C3 in azetidine) alters reactivity. For example, the formyl group in azetidine derivatives increases electrophilicity, enabling nucleophilic additions .

- In contrast, saturated imidazolidine systems may prioritize stability over binding affinity.

Comparison:

The target compound (imidazolidine) likely employs Boc protection during ring closure or amine functionalization, similar to azetidine derivatives. However, its saturated ring may require hydrogenation or reductive amination steps absent in unsaturated analogs.

Solubility and Stability:

- tert-Butyl 3-formylazetidine-1-carboxylate: Soluble in DMSO and ethanol; predicted Topological Polar Surface Area (TPSA) of 46.5 Ų suggests moderate membrane permeability .

- Imidazolidine Analogs : Saturated rings typically exhibit higher solubility in polar solvents compared to aromatic systems.

- 5{29} (Molecules, 2008) : The Boc-S-alanyl substituent enhances water solubility, critical for pharmacokinetics in drug candidates .

生物活性

tert-Butyl imidazolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies, highlighting its significance in drug development.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 168.19 g/mol. Its structure features an imidazolidine ring, which is known for its role in various biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it was found to have a minimum inhibitory concentration (MIC) greater than 250 μM, indicating that while it may not possess intrinsic antibiotic activity, it can enhance the effects of other antibiotics by inhibiting efflux pumps in bacteria like Escherichia coli .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in bacterial resistance mechanisms. For instance, it was shown to potentiate the activity of pyridomycin by inhibiting the AcrB efflux pump, which is critical for antibiotic resistance in gram-negative bacteria .

Synthesis

The synthesis of this compound typically involves multi-step processes including nucleophilic substitutions and coupling reactions. A common synthetic route includes the reaction of tert-butyl carbamate with various amines under controlled conditions to yield the desired product .

Study on Efficacy Against Resistant Strains

In a study conducted to evaluate the compound's effectiveness against resistant strains of bacteria, it was administered alongside established antibiotics. The results indicated a significant reduction in bacterial viability when combined with pyridomycin, suggesting that this compound may serve as an effective adjuvant in antibiotic therapy .

Toxicological Assessment

A toxicological assessment was performed to evaluate the safety profile of this compound. Results showed no significant adverse effects at therapeutic doses, supporting its potential use in clinical settings .

Research Findings Summary Table

| Study | Findings | |

|---|---|---|

| Antimicrobial Activity | MIC > 250 μM; potentiates pyridomycin | Effective as an adjuvant against resistant bacteria |

| Enzyme Inhibition | Inhibits AcrB efflux pump | Enhances antibiotic efficacy |

| Toxicological Assessment | No significant adverse effects | Safe for potential clinical use |

准备方法

Direct Boc Protection of Imidazolidine

The most straightforward and commonly reported method for preparing tert-Butyl imidazolidine-1-carboxylate involves the reaction of imidazolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. This reaction typically proceeds under mild conditions and is solvent-dependent.

-

- Imidazolidine is reacted with Boc2O, often in the presence of a base such as triethylamine or pyridine, which acts to scavenge the generated acid.

- The reaction is carried out at temperatures ranging from 10 to 40 °C.

- After completion, the reaction mixture is worked up by aqueous extraction and organic layer drying.

- Purification can be achieved by crystallization or column chromatography.

Solvent-Free or Minimal Solvent Boc Protection

A solvent-free approach has been reported for similar Boc-protected imidazole derivatives, which can be adapted for imidazolidine:

-

- Boc2O is mixed directly with imidazolidine without solvent.

- The reaction proceeds at room temperature.

- CO2 evolution indicates the progress of the reaction.

- Byproducts such as tert-butanol are removed under vacuum.

- The product crystallizes directly from the reaction mixture.

-

- Eco-friendly and cost-effective due to elimination of solvents.

- Simplified purification.

Multi-Step Synthesis via Protected Diamine Intermediates

Another approach involves the synthesis of Boc-protected imidazolidine through multi-step reactions starting from diamine precursors:

-

- Starting from unsubstituted diamines, N-tert-butoxycarbonyl protection is introduced by reaction with Boc2O.

- This can be followed by cyclization or other functional group transformations to form the imidazolidine ring.

- The use of bases such as K2CO3 or MgSO4 facilitates the reaction.

- Reaction times vary from 1 to 17 hours at room temperature.

- Purification by recrystallization yields pure Boc-protected imidazolidine derivatives.

Research Findings on Reaction Conditions and Yields

- Reaction temperatures between 10–40 °C are optimal for Boc protection, balancing reaction rate and product stability.

- Triethylamine or pyridine bases are preferred to neutralize acid byproducts.

- Reaction times typically range from 1 to 4 hours.

- Yields for Boc-protected imidazolidine derivatives are generally high, often exceeding 85%, with some reports up to 91%.

- Crystallization from hexane or other non-polar solvents is an effective purification step.

- Vacuum removal of tert-butanol byproduct enhances product purity and crystallization.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield Range | Notes |

|---|---|---|---|---|

| Direct Boc Protection | Imidazolidine, Boc2O, base, 10–40 °C | Simple, high yield | 85–91% | Requires aqueous workup and drying |

| Solvent-Free Boc Protection | Imidazolidine, Boc2O, room temp | Eco-friendly, solvent-free | High | Vacuum removal of tert-butanol required |

| Multi-Step from Diamines | Diamines, Boc2O, K2CO3/MgSO4, RT | Enables chiral and substituted | Moderate to High | Longer reaction times, recrystallization |

| Stock Solution Preparation | DMSO, PEG300, Tween 80, corn oil | For biological/chemical assays | N/A | Sequential solvent addition critical |

常见问题

Basic: What are the optimal synthetic routes for preparing tert-butyl imidazolidine-1-carboxylate, and how can purity be ensured?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives can be prepared by reacting imidazolidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) in anhydrous THF or DCM . Purification often involves silica gel chromatography using gradients of ethyl acetate/hexane. Purity verification requires analytical HPLC (≥95% purity) and NMR spectroscopy to confirm the absence of unreacted starting materials or byproducts .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the Boc group’s presence (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) and imidazolidine ring protons (3.0–4.0 ppm for N–CH₂ groups) .

- X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves bond lengths and angles, such as the planar imidazolidine ring (C–N bond lengths: ~1.35–1.45 Å) and Boc group geometry . Dynamic NMR at low temperatures (e.g., −80°C) can detect conformational equilibria in solution .

Advanced: How do stereoelectronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The Boc group’s electron-withdrawing nature activates the imidazolidine ring for electrophilic substitutions. For example, palladium-catalyzed allylic alkylation (e.g., using Pd₂(dba)₃ and PHOX ligands) proceeds via oxidative addition to the C–N bond, with enantioselectivity controlled by ligand chirality . Steric hindrance from the tert-butyl group can slow reactions at adjacent positions, necessitating higher temperatures (60–80°C) or prolonged reaction times .

Advanced: How can crystallographic data resolve contradictions between computational predictions and experimental observations?

Methodological Answer:

DFT calculations often predict axial conformations for bulky tert-butyl groups due to steric strain minimization. However, X-ray structures (e.g., using SHELXL ) may show equatorial conformations stabilized by solvent interactions (e.g., hydrogen bonding with chloroform or acetone). Explicit solvent modeling in DFT is essential to reconcile discrepancies . For dynamic systems, variable-temperature crystallography or Hirshfeld surface analysis quantifies intermolecular interactions .

Advanced: What strategies address contradictory biological activity data for tert-butyl imidazolidine derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Modify substituents on the imidazolidine ring (e.g., introducing methyl or halogen groups) and compare bioactivity via dose-response assays (IC₅₀ values) .

- Metabolic Stability Testing: Incubate derivatives with liver microsomes to identify rapid degradation (e.g., Boc deprotection) that may skew in vitro/in vivo results .

- Co-crystallization with Target Proteins: Resolve binding modes using X-ray crystallography to distinguish true inhibitors from assay artifacts .

Advanced: How can computational methods guide the design of this compound derivatives for drug discovery?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger to predict binding poses to targets (e.g., kinases or GPCRs), prioritizing derivatives with favorable ΔG values (<−8 kcal/mol) .

- QM/MM Simulations: Model transition states for ring-opening reactions to optimize stability under physiological conditions .

- ADMET Prediction: Tools like SwissADME assess logP (target: 2–3), solubility (>50 μM), and CYP450 inhibition risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。